(5-bromofuran-2-yl)(3-(3,4-dimethoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone
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Overview
Description
(5-bromofuran-2-yl)(3-(3,4-dimethoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone is a complex organic compound that features a combination of bromofuran, dimethoxyphenyl, and pyrazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromofuran-2-yl)(3-(3,4-dimethoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the bromination of furan to obtain 5-bromofuran. This intermediate is then reacted with a suitable pyrazole derivative under controlled conditions to form the desired compound. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(5-bromofuran-2-yl)(3-(3,4-dimethoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (5-bromofuran-2-yl)(3-(3,4-dimethoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and cellular processes. Its ability to interact with specific biological targets makes it valuable for understanding biochemical pathways.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5-bromofuran-2-yl)(3-(3,4-dimethoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (5-chlorofuran-2-yl)(3-(3,4-dimethoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone
- (5-iodofuran-2-yl)(3-(3,4-dimethoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone
- (5-fluorofuran-2-yl)(3-(3,4-dimethoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone
Uniqueness
The uniqueness of (5-bromofuran-2-yl)(3-(3,4-dimethoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to its analogs, the bromine atom in the furan ring may confer different reactivity and interaction profiles, making it a valuable compound for various applications.
Properties
IUPAC Name |
(5-bromofuran-2-yl)-[5-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21BrN2O4/c1-14-4-6-15(7-5-14)18-13-17(16-8-9-19(28-2)21(12-16)29-3)25-26(18)23(27)20-10-11-22(24)30-20/h4-12,18H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVIPYUVBWECPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)C3=CC=C(O3)Br)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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